5-Cyclopropyl-3-ethyl-4-methylisoxazole
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Overview
Description
5-Cyclopropyl-3-ethyl-4-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs . The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-ethyl-4-methylisoxazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . Another approach is the metal-free synthesis, which employs eco-friendly synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cycloaddition reactions using efficient catalysts and optimized reaction conditions. The use of microwave-assisted synthesis has also been reported to enhance the yield and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-3-ethyl-4-methylisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form oximes, which can further undergo intramolecular cyclization to produce substituted isoxazoles . Reduction reactions can lead to the formation of amines, while substitution reactions can introduce different functional groups onto the isoxazole ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include copper (I) chloride, tert-butyl nitrite, and isoamyl nitrite . The reactions are typically carried out under moderate conditions, such as room temperature or slightly elevated temperatures, to achieve high yields .
Major Products: The major products formed from the reactions of this compound include various substituted isoxazoles, amines, and oximes . These products have significant biological and industrial applications.
Scientific Research Applications
5-Cyclopropyl-3-ethyl-4-methylisoxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, the compound has shown potential as an anticancer agent, antioxidant, antibacterial, and antimicrobial agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug discovery and development .
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-ethyl-4-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain . Additionally, it can interact with GABA receptors, leading to its potential use as an anticonvulsant . The exact molecular pathways involved in its action are still under investigation, but its ability to modulate various biological processes makes it a promising compound for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Cyclopropyl-3-ethyl-4-methylisoxazole include other isoxazole derivatives, such as sulfamethoxazole, muscimol, ibotenic acid, parecoxib, and leflunomide . These compounds share the isoxazole core structure but differ in their substituents and biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of cyclopropyl, ethyl, and methyl substituents. This specific arrangement of substituents imparts distinct chemical and biological properties to the compound, making it a valuable addition to the isoxazole family .
Biological Activity
5-Cyclopropyl-3-ethyl-4-methylisoxazole is a heterocyclic compound classified within the isoxazole family, characterized by its unique molecular structure that includes a cyclopropyl group, an ethyl group, and a methyl group attached to the isoxazole ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in medicinal chemistry.
The molecular formula of this compound is C8H11N1O1 with a molecular weight of approximately 178.23 g/mol. The distinct substitution pattern of this compound enhances its stability and lipophilicity, making it a candidate for drug development.
Property | Details |
---|---|
Molecular Formula | C8H11N1O1 |
Molecular Weight | 178.23 g/mol |
Structural Features | Cyclopropyl, Ethyl, Methyl groups on isoxazole ring |
Biological Activities
Research indicates that compounds within the isoxazole class, including this compound, exhibit diverse pharmacological effects. Some notable biological activities include:
- Antiviral Activity : Isoxazoles have been studied for their ability to inhibit viral replication. For instance, structure-activity relationship studies on related compounds have shown significant antiviral activity against human rhinovirus (HRV) serotypes with mean minimum inhibitory concentrations (MICs) as low as 0.40 µM .
- Anticancer Properties : Recent studies have explored the anticancer potential of isoxazole derivatives. Compounds similar to this compound have demonstrated promising anticancer activity against lung cancer cells (A549), indicating potential therapeutic applications in oncology .
The biological activity of this compound may involve interactions with specific enzymes or receptors, leading to inhibition or modulation of their activity. Understanding these interactions at the molecular level is crucial for elucidating the compound's mechanism of action and therapeutic potential.
Case Studies
- Antiviral Efficacy : A study involving substituted phenyl analogues of isoxazoles demonstrated enhanced activity against HRV serotypes with specific substitutions at the 2-position significantly improving efficacy. This suggests that structural modifications can lead to increased biological activity .
- Anticancer Evaluation : In a recent investigation, several isoxazole derivatives were synthesized and tested for their anticancer effects against A549 lung cancer cells. Compounds exhibiting excellent anticancer activity were identified, highlighting the potential of this class of compounds in cancer therapy .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-cyclopropyl-3-ethyl-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C9H13NO/c1-3-8-6(2)9(11-10-8)7-4-5-7/h7H,3-5H2,1-2H3 |
InChI Key |
AADGZSSWKURJDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1C)C2CC2 |
Origin of Product |
United States |
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